molecular formula C8H7F3O4 B1268707 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid CAS No. 488795-29-5

5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid

Cat. No.: B1268707
CAS No.: 488795-29-5
M. Wt: 224.13 g/mol
InChI Key: VASBYXQACGRWKI-UHFFFAOYSA-N
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Description

5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid is an organic compound with the molecular formula C8H7F3O4 and a molecular weight of 224.14 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a furoic acid moiety, making it a valuable intermediate in organic synthesis and various industrial applications[2][2].

Scientific Research Applications

5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid has diverse applications in scientific research:

Mechanism of Action

Mode of Action

It is known that the compound has a trifluoroethoxy group, which could potentially interact with biological targets in a unique manner .

Pharmacokinetics

The compound’s trifluoroethoxy group could potentially influence its pharmacokinetic properties, including its absorption and distribution within the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid interacts with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .

Preparation Methods

The synthesis of 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid typically involves a multi-step process:

    Formation of Furoyl Chloride: The initial step involves the reaction of furoic acid with phosphorus trichloride (PCl3) to form furoyl chloride[][2].

    Reaction with Trifluoroethanol: The furoyl chloride is then reacted with 2,2,2-trifluoroethanol to yield this compound[][2].

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid include:

    5-[(2,2,2-Trifluoroethoxy)methyl]-2-furancarboxylic acid: Shares a similar structure but with slight variations in functional groups[][2].

    2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: Contains two trifluoroethoxy groups attached to a benzoic acid core[][2].

    Methyl (2,2,2-trifluoroethyl) carbonate: A related compound used in battery research[][2].

The uniqueness of this compound lies in its specific combination of the trifluoroethoxy and furoic acid moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O4/c9-8(10,11)4-14-3-5-1-2-6(15-5)7(12)13/h1-2H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASBYXQACGRWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)COCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359110
Record name 5-[(2,2,2-trifluoroethoxy)methyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488795-29-5
Record name 5-[(2,2,2-trifluoroethoxy)methyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (60% dispersion in mineral oil, 60 mg, 1.50 mmol) was added to 2,2,2-trifluoroethanol (99 μL, 1.38 mmol) in anhydrous DMF (1 mL) and the mixture was stirred under nitrogen for 20 min. 5-Chloromethylfuran-2-carboxylic acid methyl ester (200 mg, 1.15 mmol) was then added and the mixture was stirred at room temperature for 18 h, then at 60 C for 3 h, then at 100 C for 3 h. Sodium hydride (60% dispersion in mineral oil, 30 mg, 0.75 mmol) was added under nitrogen and the reaction mixture was stirred at room temperature for 18 h. Sodium hydride (60% dispersion in mineral oil, 30 mg, 0.75 mmol) was added and the mixture was stirred at room temperature for 3 h. The reaction mixture was diluted with EtOAc (30 mL) then washed with saturated aq. sodium bicarbonate (4×6 mL), saturated aq. ammonium chloride (2×6 mL) and then brine (6 mL). The aqueous extractions were combined and brought to pH 1 by the addition of 2M HCl and then extracted with DCM (5 mL). The combined organic extractions were washed with water (3×6 mL), then brine (6 mL) and then dried over sodium sulfate and evaporated under vacuum to afford the title compound (123 mg, 48%), which was used without further purification. Method C HPLC-MS: (MH+) requires m/z=225. Found: m/z=252, Rt=1.15 min (97%).
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
99 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
30 mg
Type
reactant
Reaction Step Three
Quantity
30 mg
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
48%

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